Physicochemical Distinction: LogP of 2-Hydroxy-4-nitrobenzamide vs. 4-Nitrobenzamide
The lipophilicity of 2-hydroxy-4-nitrobenzamide, as measured by its calculated LogP of 1.62 [1], is notably lower than that of its analog 4-nitrobenzamide, which has a calculated LogP of approximately 1.98 [2]. This difference of ~0.36 log units indicates that the introduction of the 2-hydroxyl group significantly reduces lipophilicity, impacting membrane permeability and solubility profiles of both the compound itself and its derivatives.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.62 |
| Comparator Or Baseline | 4-Nitrobenzamide (LogP ~1.98) |
| Quantified Difference | Approximately -0.36 log units |
| Conditions | Calculated LogP values; standard computational predictions (ACD/Labs or similar). |
Why This Matters
A lower LogP value suggests better aqueous solubility and potentially different pharmacokinetic behavior, making 2-hydroxy-4-nitrobenzamide a more suitable starting material for developing drug candidates where lower lipophilicity is desired.
- [1] ChemSrc. 2-Hydroxy-4-nitrobenzamide (CAS: 2912-77-8) Physicochemical Properties. Available at: https://m.chemsrc.com (accessed 2026). View Source
- [2] PubChem. 4-Nitrobenzamide (CID 12005). Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrobenzamide (accessed 2026). View Source
